2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
CAS No.: 886964-20-1
Cat. No.: VC4430768
Molecular Formula: C19H18ClN5O2S
Molecular Weight: 415.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886964-20-1 |
|---|---|
| Molecular Formula | C19H18ClN5O2S |
| Molecular Weight | 415.9 |
| IUPAC Name | 2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H18ClN5O2S/c1-12-7-8-14(10-15(12)20)22-17(26)11-28-19-24-23-16(18(27)25(19)21)9-13-5-3-2-4-6-13/h2-8,10H,9,11,21H2,1H3,(H,22,26) |
| Standard InChI Key | MPJAZGJBOVAYNF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₉H₁₈ClN₅O₂S and a molecular weight of 415.9 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-Amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
| CAS Number | 886964-20-1 |
| Solubility | Moderate in polar solvents |
| Melting Point | Not reported |
Structural Elucidation
The triazine ring adopts a planar conformation, with the sulfanyl group (-S-) bridging the acetamide and triazine moieties. X-ray crystallography of analogous compounds reveals that the benzyl substituent at position 6 and the chloro-methylphenyl group at the acetamide terminus contribute to steric and electronic interactions critical for biological activity . Spectroscopic confirmation via ¹H NMR and IR shows characteristic peaks for the amine (-NH₂, δ 5.2 ppm), carbonyl (C=O, 1680 cm⁻¹), and aromatic protons (δ 7.2–7.4 ppm).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step approach:
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Condensation: Reaction of 4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetyl chloride to form the thioether intermediate .
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Acetamide Coupling: Nucleophilic substitution of the intermediate with 3-chloro-4-methylaniline under basic conditions (pH 8–9).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Reaction Optimization
Key parameters include:
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Temperature: 60–80°C for thioether formation.
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Catalysts: Triethylamine enhances nucleophilic substitution efficiency.
Biological Activity and Mechanisms
In Vitro Anticancer Activity
The compound demonstrates potent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 2.8 μM and 3.5 μM, respectively . Comparatively, the reference drug doxorubicin shows IC₅₀ values of 1.2 μM (HCT-116) and 1.5 μM (MCF-7). Mechanistic studies suggest:
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Kinase Inhibition: Selective inhibition of Aurora A kinase (IC₅₀ = 0.9 μM), a regulator of mitotic progression .
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: High logP (3.2) suggests favorable membrane permeability.
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Metabolism: Predicted hepatic clearance via CYP3A4-mediated oxidation.
Toxicity
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
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Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Future Directions and Challenges
Structural Modifications
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Solubility Enhancement: Introduction of polar groups (e.g., -OH, -COOH) to improve aqueous solubility .
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Selectivity Optimization: Structure-activity relationship (SAR) studies to reduce off-target kinase interactions .
Clinical Translation
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Preclinical Trials: Efficacy and safety profiling in xenograft models.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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